Smd2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATCDLLSMWNVNHSACAAHCLLLGKSGGRCNDDAVCVCRK |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment Target
Recent studies have identified SmD2 as a promising target for cancer therapy. A pan-cancer analysis involving 26 solid tumor types revealed that SNRPD2 is frequently overexpressed in many cancers, correlating with poor prognosis. This suggests that this compound may play a critical role in tumorigenesis and cancer cell survival:
- Expression Analysis : High levels of SNRPD2 expression were associated with decreased survival rates in patients with various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) .
- Cell Viability Studies : Silencing SNRPD2 using short hairpin RNA (shRNA) significantly impaired the growth of cancer cell lines, indicating that this compound is essential for cancer cell viability .
Case Study 1: Hepatocellular Carcinoma (HCC)
In a study focusing on HCC, researchers found that this compound was significantly upregulated in tumor tissues compared to normal liver tissues. Knockdown experiments demonstrated that reduced this compound levels led to decreased proliferation and increased DNA damage response markers in HCC cells . This highlights the potential of targeting this compound for therapeutic interventions in liver cancer.
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
A similar approach was taken with NSCLC, where silencing SNRPD2 resulted in distinct alternative splicing patterns associated with cancer progression. The study concluded that targeting this compound could provide a novel strategy for treating NSCLC by exploiting its essential role in maintaining cancer cell viability .
Data Tables
| Study | Cancer Type | Findings | Potential Application |
|---|---|---|---|
| Evaluation of Spliceosome Protein this compound | Pan-cancer Analysis | Overexpression linked to poor prognosis | Target for cancer therapy |
| Acetylation-dependent regulation | Hepatocellular Carcinoma | Upregulation and impact on DNA repair | Biomarker for diagnosis and prognosis |
| Silencing SNRPD2 | Non-Small Cell Lung Cancer | Induced cytotoxic splicing switch | Therapeutic target for NSCLC |
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Expression and Therapeutic Relevance of this compound and Analogues
Table 2: Biomarker Performance: this compound vs. PSA in Prostate Cancer
| Metric | This compound (Mets vs. PT) | PSA (Mets vs. PT) |
|---|---|---|
| Sensitivity | 85% | 62% |
| Specificity | 90% | 58% |
| AUC (ROC curve) | 0.811 | 0.605 |
| p-value | <0.001 | >0.05 |
Data from
Preparation Methods
Preparation of Samarium(II) Iodide (SmI2)
The classical preparation of SmI2 involves the direct reaction of samarium metal with iodine in an anhydrous, oxygen-free environment, typically in tetrahydrofuran (THF) solvent:
- Materials: Samarium metal (0.2 g, 1.3 mmol), iodine crystals (0.254 g, 2.0 mmol), dry and degassed THF (10 mL).
- Apparatus: Flame-dried round-bottom flask, argon atmosphere, magnetic stir bar.
- Method:
- Flame dry a 50 mL round-bottom flask and flush with argon to maintain an inert atmosphere.
- Add samarium metal and iodine crystals to the flask containing dry THF.
- Stir vigorously at room temperature for approximately 3 hours.
- Observe color changes from orange to yellow, green, and finally navy blue, indicating the formation of SmI2.
- The navy blue solution confirms the presence of singly ionized samarium (Sm(II)).
This method yields a 0.1 M SmI2 solution suitable for immediate use in synthesis.
Table 1: Summary of SmI2 Preparation Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| Samarium metal | 0.2 g (1.3 mmol) | High purity required |
| Iodine | 0.254 g (2.0 mmol) | Crystalline form |
| Solvent | Dry, degassed THF (10 mL) | Oxygen and moisture free |
| Atmosphere | Argon | Prevents oxidation |
| Reaction time | ~3 hours | Ensures complete conversion |
| Color change | Orange → Yellow → Green → Navy Blue | Indicator of SmI2 formation |
| Final concentration | 0.1 M | Standard for synthetic applications |
Preparation of SmI2 Complexes with Additives
Additives such as hexamethylphosphoramide (HMPA) or water (H2O) are often used to modulate the reactivity and selectivity of SmI2 in organic reactions.
-
- To freshly prepared SmI2 solution (0.1 M, 10 mL), add HMPA (1.75 mL, 10 equivalents relative to SmI2) dropwise under argon.
- The solution turns deep purple, indicating complex formation.
- This complex enhances the reducing power and selectivity of SmI2 in Barbier-type reactions.
Mechanistic Insight:
The SmI2-HMPA complex facilitates electron transfer and stabilizes reactive intermediates. It is also involved in catalytic cycles with Ni(II) salts, where SmI2 reduces Ni(II) to Ni(0), which then inserts into alkyl halide bonds, forming organonickel species that transmetallate to organosamarium intermediates.
-
- SmI2 is prepared as above.
- Water is added in controlled amounts to form the SmI2-H2O complex, which selectively monoreduces Meldrum's acids to 3-hydroxy carboxylic acids.
- The reaction typically takes about 6 hours to complete.
Significance:
This complex allows a single-step selective monoreduction, providing high crude purity products and represents an advancement over previous multi-step methods.
Mechanistic and Practical Considerations
- Inert Atmosphere: All steps require an oxygen- and moisture-free environment to prevent oxidation of Sm(II) to Sm(III).
- Solvent Quality: THF must be dry and degassed to avoid side reactions and ensure reproducibility.
- Color Monitoring: The color changes during preparation serve as a qualitative indicator of reaction progress.
- Additive Effects: Additives like HMPA drastically increase the reducing power of SmI2, while water modulates selectivity for specific substrates.
Comparative Table of SmI2 Preparation Methods
| Preparation Method | Key Reagents | Additives | Reaction Time | Color Indicator | Application Focus |
|---|---|---|---|---|---|
| Direct Sm + I2 in THF | Samarium metal, iodine, THF | None | ~3 hours | Orange → Navy Blue | General SmI2 synthesis |
| SmI2-HMPA Complex | SmI2 solution, HMPA | HMPA (10 equiv.) | Immediate | Deep Purple | Enhanced reduction, Barbier reactions |
| SmI2-H2O Complex | SmI2 solution, controlled H2O | Water | ~6 hours | Blue to Yellow (post-reaction) | Selective monoreduction of Meldrum’s acids |
Summary of Research Findings
- The preparation of SmI2 by direct reaction of samarium metal and iodine in THF is well-established and reproducible, yielding a 0.1 M solution suitable for synthetic applications.
- The addition of HMPA creates a powerful reducing complex that facilitates complex organic transformations, including catalytic cycles involving nickel salts.
- The SmI2-H2O complex enables selective monoreduction of Meldrum's acids to 3-hydroxy acids in a single step, improving efficiency and product purity.
- Mechanistic studies reveal that additives influence the electron transfer pathways and intermediate stability, which can be exploited to tailor reactivity.
This detailed overview consolidates authoritative protocols and mechanistic insights into the preparation of SmI2 and its key complexes, providing a comprehensive resource for researchers aiming to utilize this reagent in synthetic chemistry.
Q & A
Q. What criteria ensure data quality in studies involving this compound knockout models?
- Methodological Answer : Validate knockout efficiency via qRT-PCR and rescue experiments. Assess off-target effects using whole-exome sequencing. Report animal welfare compliance (e.g., ARRIVE guidelines) and include power analyses to justify sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
